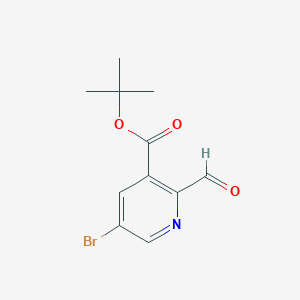

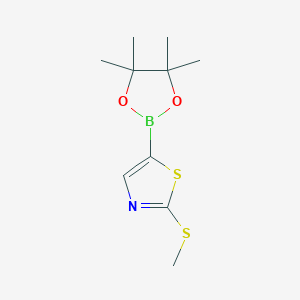

2-(Methylthio)thiazole-5-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylthio)thiazole-5-boronic acid pinacol ester is a chemical compound with the empirical formula C10H16BNO2S . It is a solid substance and is a valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a boronic ester group . The molecular weight of the compound is 225.12 .Chemical Reactions Analysis

Boronic esters, including this compound, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Additionally, a process known as catalytic protodeboronation has been reported for alkyl boronic esters .Physical And Chemical Properties Analysis

This compound is a solid . It is part of a class of compounds known as boronic esters, which are generally stable and readily prepared .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

2-(Methylthio)thiazole-5-boronic acid pinacol ester: is utilized in asymmetric synthesis to create enantioenriched molecules with high selectivity. The boronic ester moiety can undergo stereospecific transformations, retaining the enantioenrichment of the starting material. This is crucial for synthesizing compounds with specific stereochemistry, which is often required for biological activity .

Stereospecific Functionalizations

The compound serves as a precursor for stereospecific functionalizations, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers. This feature is particularly valuable in the pharmaceutical industry, where the introduction of such functionalities can significantly alter the medicinal properties of a compound .

Protodeboronation

Protodeboronation of 2-(Methylthio)thiazole-5-boronic acid pinacol ester is a key step in synthetic chemistry, allowing for the removal of the boron moiety and the introduction of other functional groups. This process is essential for the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Homologation Reactions

This boronic ester is used in homologation reactions, where the boron moiety is retained in the product. Such reactions are important for extending carbon chains and introducing functional groups at specific positions in the molecule, which is a common requirement in drug development and material science .

Radical-Polar Crossover Reactions

The compound is involved in radical-polar crossover reactions, a type of chemical reaction where a radical intermediate undergoes a polar reaction. This method is used to construct complex molecular architectures with high precision, which is beneficial for creating new materials with unique properties .

Suzuki-Miyaura Coupling

Lastly, 2-(Methylthio)thiazole-5-boronic acid pinacol ester plays a significant role in Suzuki-Miyaura coupling reactions. This cross-coupling reaction is widely used to form biaryl compounds, which are core structures in many pharmaceutical agents and organic materials .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Given the importance of boronic esters in organic synthesis and their role in key reactions like the Suzuki-Miyaura coupling, continued research into these compounds is likely. This may include the development of new synthesis methods, exploration of new reactions, and application in the synthesis of complex molecules .

Propiedades

IUPAC Name |

2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGOIJMFZHZANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)thiazole-5-boronic acid pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B2863192.png)

![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)

amino}methyl)aniline](/img/structure/B2863194.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)

![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)

![6-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2863213.png)